N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is fused with a carboxamide group and substituted with 2,5-difluorophenyl and 2-methyl groups. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.
Mechanism of Action
Target of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, potentially involving nucleophilic attack .
Biochemical Pathways
Given the compound’s structural similarity to purine, it may interact with biochemical pathways involving purine metabolites .
Pharmacokinetics
It is known that a moderate level of lipophilicity is advantageous for inhibition compared to other substituted derivatives .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities , suggesting that the compound may have similar effects.
Action Environment
It is known that various factors can affect the course of the dimroth rearrangement in heterocyclic systems, which may be relevant to the compound’s synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with 2-methylthiazolo[3,2-a]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to ensure consistent product quality. Additionally, process optimization may include steps to minimize waste and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide: This compound shares a similar core structure but differs in the substitution pattern and functional groups, leading to distinct chemical and biological properties.
2-Amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoro-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a different heterocyclic core and additional fluorine substitution, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazolo[3,2-a]pyrimidine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMZRXXEABLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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